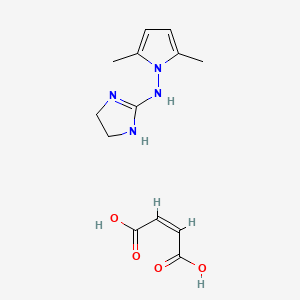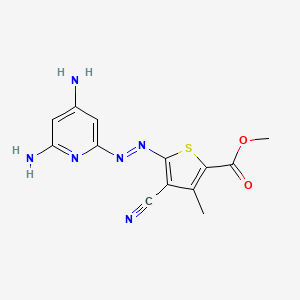
2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-, methyl ester is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various fields, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-, methyl ester typically involves the following steps:
Diazotization: The starting material, 4,6-diamino-2-pyridine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-Thiophenecarboxylic acid, 3-methyl ester in the presence of a base such as sodium acetate to form the azo compound.
Cyanation: The resulting azo compound is then subjected to cyanation using a cyanating agent such as copper(I) cyanide to introduce the cyano group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Dyes: The compound can be used as an intermediate in the synthesis of azo dyes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological systems due to its azo group.
Medicine
Industry
Dye Manufacturing: Used in the production of dyes for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-
- 2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-ethyl-
Uniqueness
The presence of the cyano group and the specific substitution pattern on the thiophene ring makes this compound unique compared to other similar azo compounds. Its unique structure may confer specific properties and reactivity that are valuable in various applications.
Propiedades
Número CAS |
72121-80-3 |
|---|---|
Fórmula molecular |
C13H12N6O2S |
Peso molecular |
316.34 g/mol |
Nombre IUPAC |
methyl 4-cyano-5-[(E)-(4,6-diaminopyridin-2-yl)diazenyl]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H12N6O2S/c1-6-8(5-14)12(22-11(6)13(20)21-2)19-18-10-4-7(15)3-9(16)17-10/h3-4H,1-2H3,(H4,15,16,17)/b19-18+ |
Clave InChI |
TUOIRCJWDXWYKF-VHEBQXMUSA-N |
SMILES isomérico |
CC1=C(SC(=C1C#N)/N=N/C2=CC(=CC(=N2)N)N)C(=O)OC |
SMILES canónico |
CC1=C(SC(=C1C#N)N=NC2=CC(=CC(=N2)N)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


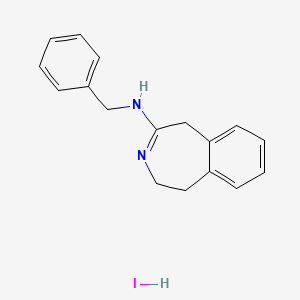

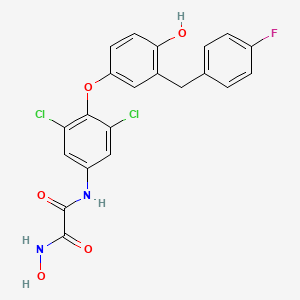

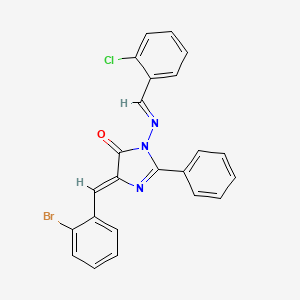
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B12770661.png)


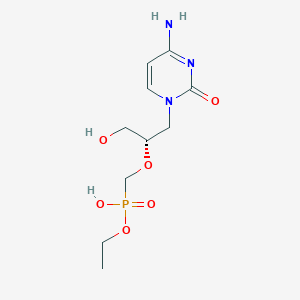

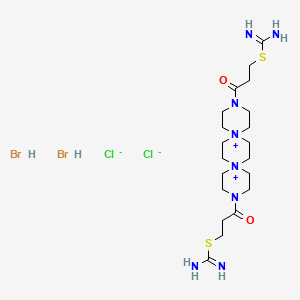

![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
